GABA(B) Receptor Agonist Activity: Target Compound (Free Acid Form) Is Essentially Inactive Versus Baclofen
The free acid form of the target compound, (R,S)-5-amino-3-methylpentanoic acid (compound 1i), was directly compared to (RS)-baclofen in a functional assay measuring GABA(B) receptor agonism on tsA201 cells co-expressing GABA(B1b)/GABA(B2)/Gαq-z5 chimeric G protein. The target compound exhibited an EC50 > 300 µM, whereas (RS)-baclofen showed an EC50 of 5.8 µM (pEC50 = 5.24 ± 0.1). [1] This ~52-fold difference demonstrates that the 3-methyl substitution on the DAVA backbone abolishes GABA(B) agonistic activity, a critical consideration for neuroscience SAR programs.
| Evidence Dimension | GABA(B) receptor agonism (EC50) |
|---|---|
| Target Compound Data | (R,S)-5-Amino-3-methylpentanoic acid (free acid of target compound): EC50 > 300 µM, pEC50 < 3.52 |
| Comparator Or Baseline | (RS)-Baclofen: EC50 = 5.8 µM, pEC50 = 5.24 ± 0.1 |
| Quantified Difference | >52-fold reduction in potency; target compound classified as inactive vs. baclofen's active agonism |
| Conditions | tsA201 cells transiently transfected with GABA(B1b)/GABA(B2)/Gαq-z5 chimeric G protein; Ca2+ mobilization assay; 30 min incubation |
Why This Matters
This establishes the target compound's free acid as a negative control or scaffold for probing GABA(B) receptor SAR, a role that linear 5-aminopentanoic acid derivatives cannot fulfill because they lack the branched architecture that drives this specific inactivity profile.
- [1] Attia, M.I.; Herdeis, C.; Bräuner-Osborne, H. GABAB-Agonistic Activity of Certain Baclofen Homologues. Molecules 2013, 18, 10266-10284. Table 1, Figure 2. DOI: 10.3390/molecules180910266. View Source
